hMAO-B Inhibitory Activity of the Thiophene Analog Versus the Most Potent Series Member and the Clinical Reference Inhibitor Selegiline
In a recombinant human MAO-B cell-based assay (BTI-Tn-5B1-4 insect cell line expressing human MAO-B), (3E)-3-(thiophen-2-ylmethylidene)chromen-4-one displayed an IC₅₀ of 1,130 nM [1]. Within the same study series (Desideri et al., 2016), the most potent compound—(E)-5,7-dichloro-3-{[(2-(dimethylamino)pyrimidin-5-yl]methylene}chroman-4-one (1c)—achieved an IC₅₀ of 10.58 nM against hMAO-B with a selectivity index (SI) exceeding 9,452 over hMAO-A, while the reference irreversible inhibitor selegiline yielded IC₅₀ = 19.60 nM [2]. The thiophene analog is thus approximately 107-fold less potent against hMAO-B than 1c and approximately 58-fold less potent than selegiline, yet it retains low-micromolar single-digit inhibitory activity that places it in a mechanistically useful range for probe development where ultra-high potency is not required. All compounds in the series were found to be selective for hMAO-B over hMAO-A, indicating that the thiophene analog shares the isoform selectivity profile of the class [2].
| Evidence Dimension | hMAO-B inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1,130 nM (1.13 µM) |
| Comparator Or Baseline | 1c: IC₅₀ = 10.58 nM; Selegiline: IC₅₀ = 19.60 nM |
| Quantified Difference | ~107-fold less potent than 1c; ~58-fold less potent than selegiline |
| Conditions | Recombinant human MAO-B expressed in BTI-Tn-5B1-4 insect cells; cell-based assay |
Why This Matters
For procurement decisions, this compound occupies a defined intermediate-potency reference point within the 3-heteroarylidenechroman-4-one hMAO-B SAR landscape, serving as a selectivity-control probe that is potent enough for in vitro target engagement studies but weak enough to avoid confounding pan-MAO inhibition.
- [1] MOLBIC Bioinformatics Database. Bioactivity entry IT0381321: (3E)-3-(thiophen-2-ylmethylidene)chromen-4-one, hMAO-B IC₅₀ = 1130 nM. Cell line: BTI-Tn-5B1-4 (Trichoplusia ni). UniProt ID: P27338 (MAOB). View Source
- [2] Desideri, N., et al. (2016). (E)-3-Heteroarylidenechroman-4-ones as potent and selective monoamine oxidase-B inhibitors. European Journal of Medicinal Chemistry, 117, 292–300. Compound 1c: IC₅₀ (hMAO-B) = 10.58 nM, SI > 9452; Selegiline: IC₅₀ (hMAO-B) = 19.60 nM. View Source
